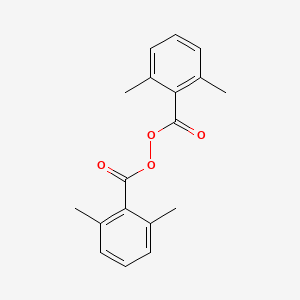
Bis(2,6-dimethylbenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-dimethylbenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial and scientific applications. It is known for its role as a radical initiator in polymerization reactions and as a cross-linking agent in the production of plastics and rubbers. The compound is characterized by its high reactivity and ability to decompose into free radicals, making it a valuable tool in chemical synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylbenzoyl) Peroxide typically involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
化学反応の分析
Types of Reactions: Bis(2,6-dimethylbenzoyl) Peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can be cleaved to form benzoyloxy radicals, which can further react with other compounds.
Reduction: Under certain conditions, the peroxide can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of heat or light to initiate the decomposition of the peroxide bond.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoyloxy radicals and subsequent oxidation products.
Reduction: Corresponding alcohols and other reduced species.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
Chemistry: Bis(2,6-dimethylbenzoyl) Peroxide is extensively used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties. It is also used in organic synthesis to introduce benzoyl groups into molecules.
Biology: In biological research, the compound is used to study radical-induced damage and repair mechanisms in biological systems. It serves as a model compound to investigate the effects of oxidative stress on cells and tissues.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymeric materials. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.
作用機序
The mechanism of action of Bis(2,6-dimethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate benzoyloxy radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In polymerization, the radicals react with monomers to form polymer chains, while in oxidation, they interact with other molecules to form oxidized products.
類似化合物との比較
Benzoyl Peroxide: Another widely used organic peroxide with similar radical-generating properties.
Dicumyl Peroxide: Used as a cross-linking agent in the production of rubber and plastics.
Lauroyl Peroxide: Employed as a polymerization initiator in various industrial processes.
Uniqueness: Bis(2,6-dimethylbenzoyl) Peroxide is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in applications requiring controlled radical generation.
特性
CAS番号 |
96436-29-2 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChIキー |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



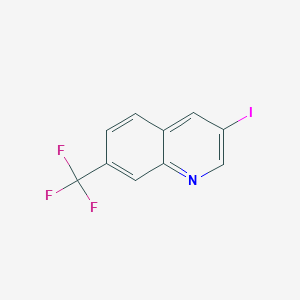
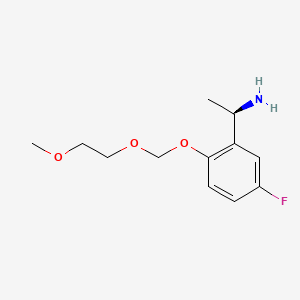
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
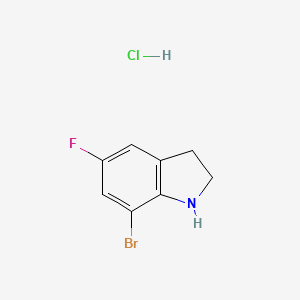
![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

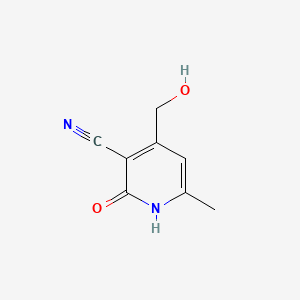
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)

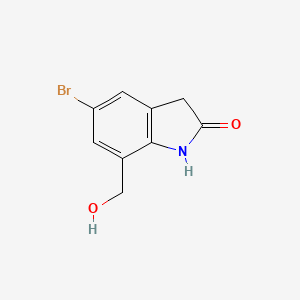
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
